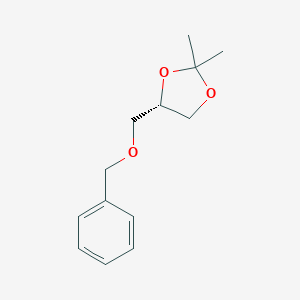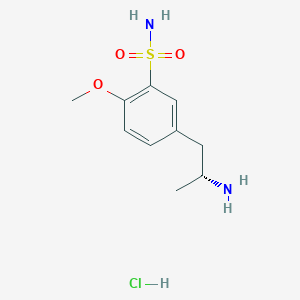
Hidrocloruro de robenidina
Descripción general
Descripción
Robenidine hydrochloride, also known as 1,3-di(4-chlorophenyl)guanidine hydrochloride, is an organic compound that has been used for over 50 years in the research and development of biochemical and physiological effects. This compound has been studied extensively for its potential applications in both in vivo and in vitro experiments. Robenidine hydrochloride has been found to have a number of advantages over other compounds when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Acuicultura: Uso en bagre de canal
El hidrocloruro de robenidina (ROBH) es un fármaco anticoccidial sintético utilizado en la acuicultura mundial . Se utiliza particularmente en el tratamiento del bagre de canal (Ictalurus punctatus). El abuso y el uso inadecuado de ROBH pueden provocar mortalidad en los animales y residuos de medicamentos en los animales destinados a la alimentación . Los estudios de balance de masa proporcionan información sobre el proceso de eliminación del fármaco en los animales y también información sobre la composición de los metabolitos y las vías de eliminación .
Farmacocinética: Estudios de balance de masa
Se han realizado estudios de balance de masa de ROBH en el cuerpo del bagre de canal (Ictalurus punctatus) . Estos estudios tienen como objetivo monitorear los niveles de ROBH y los posibles metabolitos en el bagre de canal para proporcionar una base teórica para el desarrollo de límites máximos de residuos (LMR) para ROBH en animales acuáticos .
Alimento animal: Uso en conejos
Se ha solicitado al Panel de Aditivos y Productos o Sustancias Utilizados en la Alimentación Animal (FEEDAP) de la Comisión Europea que emita una opinión científica sobre el aditivo alimentario que consiste en this compound (Cycostat® 66G) para conejos de cría y conejos de engorde .
Aves de corral: Uso en pollos y pavos
También se solicitó al FEEDAP que emitiera una opinión científica sobre la seguridad y eficacia de Robenz ® 66G (this compound (HCl)) cuando se utiliza como aditivo alimentario para pollos de engorde y pavos de engorde .
Safety and Hazards
Robenidine hydrochloride may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause respiratory tract, skin, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be used .
Direcciones Futuras
Robenidine hydrochloride is important in the management of antibiotic resistance as farmers rotate the use of robenidine with other antibiotics to try to preserve the effectiveness of these products in fighting infections . An analog of the anticoccidial drug robenidine displays potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus by disrupting the cell membrane potential . These findings demonstrate that this analog represents a new chemical lead for further medicinal chemistry and pharmaceutical development to enhance potency, solubility, and selectivity against serious bacterial pathogens .
Mecanismo De Acción
Target of Action
Robenidine hydrochloride is identified as a coccidiostat drug . Its primary targets are coccidian parasites . These parasites cause coccidiosis, a lethal infection in poultry that has a significant economic impact .
Mode of Action
Robenidine hydrochloride acts by slowing both the growth and reproductive cycles of coccidian parasites . This action helps control the spread of coccidiosis in poultry .
Biochemical Pathways
It is understood that the drug interferes with the life cycle of coccidian parasites, disrupting their growth and reproduction .
Pharmacokinetics
One study showed that the metabolism of robenidine hydrochloride in rabbits occurred mainly in the form of prodrugs excreted in the feces, with a small amount of prodrugs excreted in the urine .
Result of Action
The primary result of robenidine hydrochloride’s action is the control of coccidiosis in poultry . By slowing the growth and reproductive cycles of coccidian parasites, robenidine hydrochloride reduces the spread of the infection and mitigates its impact .
Action Environment
The efficacy and stability of robenidine hydrochloride can be influenced by various environmental factors. For instance, farmers often alternate the use of robenidine hydrochloride with other antimicrobial agents to maintain its effectiveness and slow the development of antimicrobial resistance .
Análisis Bioquímico
Biochemical Properties
Robenidine hydrochloride interacts with coccidian parasites, slowing their growth and reproductive cycles
Cellular Effects
Robenidine hydrochloride has been shown to disrupt the cell membrane potential of certain bacteria, displaying potent bactericidal activity against Streptococcus pneumoniae and Staphylococcus aureus . It also has significant effects on coccidian parasites, slowing their growth and reproductive cycles .
Molecular Mechanism
It is known to disrupt the growth and reproductive cycles of coccidian parasites
Temporal Effects in Laboratory Settings
High-pressure liquid chromatography has been applied to analyze robenidine hydrochloride, distinguishing the intact drug from its degradation products
Dosage Effects in Animal Models
In a study conducted on Channel catfish (Ictalurus punctatus), robenidine hydrochloride was administered orally at a dose of 20 mg/kg . The study aimed to assess tissue distribution and elimination of the drug
Metabolic Pathways
It is known that the drug is used to control coccidiosis by slowing the growth and reproductive cycles of coccidian parasites
Propiedades
| { "Design of the Synthesis Pathway": "Robenidine hydrochloride can be synthesized through a multistep process involving several reactions.", "Starting Materials": [ "2,4-dinitroaniline", "methyl acrylate", "hydrogen gas", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2,4-dinitroaniline with hydrogen gas using palladium on carbon catalyst to obtain 2,4-diaminoaniline.", "Step 2: Alkylation of 2,4-diaminoaniline with methyl acrylate in the presence of sodium hydride to obtain 2-(methacryloylamino)-4-aminobenzoic acid.", "Step 3: Reduction of 2-(methacryloylamino)-4-aminobenzoic acid with sodium borohydride to obtain 2-(methacryloylamino)-4-aminobenzoic acid methyl ester.", "Step 4: Hydrolysis of 2-(methacryloylamino)-4-aminobenzoic acid methyl ester with hydrochloric acid to obtain 2-(methacryloylamino)-4-aminobenzoic acid hydrochloride.", "Step 5: Condensation of 2-(methacryloylamino)-4-aminobenzoic acid hydrochloride with 3,4,5,6-tetramethylpyrimidine-2-thiol in the presence of sodium hydroxide to obtain robenidine.", "Step 6: Conversion of robenidine to robenidine hydrochloride by treating with hydrochloric acid in methanol followed by recrystallization from ethyl acetate and water." ] } | |
| 25875-50-7 | |
Fórmula molecular |
C15H14Cl3N5 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9-,20-10-; |
Clave InChI |
LTWIBTYLSRDGHP-IVQQKVMJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl.Cl |
SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl |
| 25875-50-7 | |
Pictogramas |
Irritant |
Sinónimos |
2,2’-Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride; Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride; 1,3-Bis[(p-chlorobenzylidene)amino]guanidine Hydrochloride; 1,3-Bis(4-chlorobenzylideneamino)guanidine H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Robenidine hydrochloride exert its anticoccidial activity?
A1: While the exact mechanism of action remains unclear, research suggests that Robenidine hydrochloride targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []
Q2: Does Robenidine hydrochloride affect the gut microbiota of treated animals?
A2: While some studies highlight the compatibility of Robenidine hydrochloride with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.
Q3: What is the molecular formula and weight of Robenidine hydrochloride?
A3: The molecular formula for Robenidine hydrochloride is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []
Q4: How stable is Robenidine hydrochloride in various feed formulations?
A4: Research has explored the homogeneity and storage stability of Robenidine hydrochloride in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.
Q5: How is Robenidine hydrochloride absorbed, metabolized, and excreted in animals?
A5: Studies in chickens, rats, and fish reveal that Robenidine hydrochloride is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]
Q6: What is the efficacy of Robenidine hydrochloride against different Eimeria species?
A6: Studies demonstrate the efficacy of Robenidine hydrochloride in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []
Q7: Are there any in vitro studies demonstrating Robenidine hydrochloride activity against other pathogens?
A7: Research has shown promising in vitro activity of Robenidine hydrochloride against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []
Q8: Is there evidence of emerging resistance to Robenidine hydrochloride in Eimeria species?
A8: While Robenidine hydrochloride remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.
Q9: Does Robenidine hydrochloride pose any risks to human consumers?
A9: Based on current research, Robenidine hydrochloride is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]
Q10: What analytical techniques are used to quantify Robenidine hydrochloride in various matrices?
A10: Several analytical methods have been developed for quantifying Robenidine hydrochloride, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.
Q11: Have immunoassays been developed for rapid detection of Robenidine hydrochloride?
A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of Robenidine hydrochloride in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.
Q12: What is the environmental fate of Robenidine hydrochloride?
A12: While Robenidine hydrochloride is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


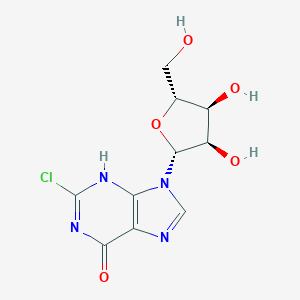
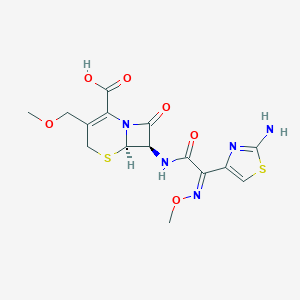

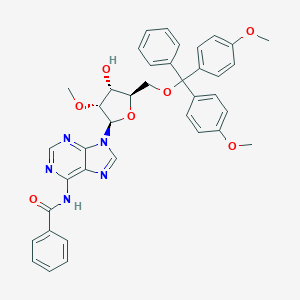
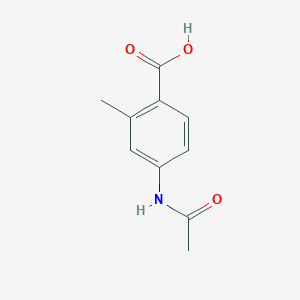
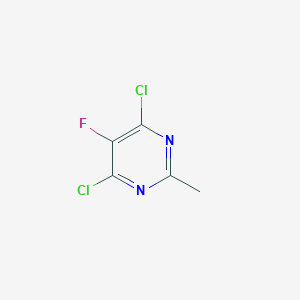
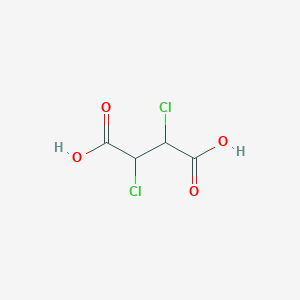
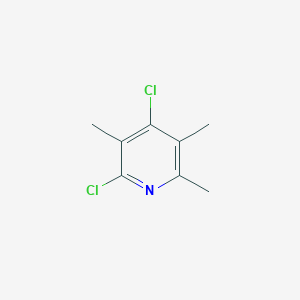

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)

